Welcome to the BenchChem Online Store!
molecular formula C14H14ClNO2 B2375185 4-(4-Carboxyphenyl)benzylamine hydrochloride CAS No. 380228-55-7; 578026-68-3

4-(4-Carboxyphenyl)benzylamine hydrochloride

Cat. No. B2375185
M. Wt: 263.72
InChI Key: ZBIAHIYQFFLIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07592477B2

Procedure details

4-(4-Carboxyphenyl)benzylamine hydrochloride (10 g, 0.038 mol) was taken in a mixture of 10% Na2CO3 (100 mL) and dioxane (25 mL). To this a solution of Fmoc-OSu (15.4 g, 0.045 mol) in dioxane (50 mL) was added at 10° C. and the reaction was stirred at RT for 4 h. Solvent was removed under reduced pressure and the residue was acidified with an aqueous solution of HCl (1.5 N), extracted with EtOAc and the crude was recrystallised from EtOAc to give N-Fmoc-4-(4-carboxyphenyl)benzylamine (8.5 g, 45%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[CH:13][CH:12]=2)=[CH:7][CH:6]=1)([OH:4])=[O:3].[C:19](ON1C(=O)CCC1=O)([O:21][CH2:22][CH:23]1[C:35]2[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=2)[C:29]2[C:24]1=[CH:25][CH:26]=[CH:27][CH:28]=2)=[O:20]>C([O-])([O-])=O.[Na+].[Na+].O1CCOCC1>[C:19]([NH:16][CH2:15][C:14]1[CH:17]=[CH:18][C:11]([C:8]2[CH:7]=[CH:6][C:5]([C:2]([OH:4])=[O:3])=[CH:10][CH:9]=2)=[CH:12][CH:13]=1)([O:21][CH2:22][CH:23]1[C:24]2[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=2)[C:30]2[C:35]1=[CH:34][CH:33]=[CH:32][CH:31]=2)=[O:20] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.C(=O)(O)C1=CC=C(C=C1)C1=CC=C(CN)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
15.4 g
Type
reactant
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)ON1C(=O)CCC1=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the crude was recrystallised from EtOAc

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.